molecular formula C22H30N2O12 B1435453 2,5-dioxopyrrolidin-1-yl 19-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-19-oxo-4,7,10,13,16-pentaoxanonadecan-1-oate CAS No. 1232769-29-7

2,5-dioxopyrrolidin-1-yl 19-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-19-oxo-4,7,10,13,16-pentaoxanonadecan-1-oate

Cat. No.: B1435453
CAS No.: 1232769-29-7
M. Wt: 514.5 g/mol
InChI Key: NDZFOMRDWBBFNL-UHFFFAOYSA-N
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Description

2,5-dioxopyrrolidin-1-yl 19-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-19-oxo-4,7,10,13,16-pentaoxanonadecan-1-oate is a useful research compound. Its molecular formula is C22H30N2O12 and its molecular weight is 514.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

An efficient synthesis of a heterobifunctional coupling agent incorporating the 2,5-dioxopyrrolidinyl and pyrrolidinyl moieties was developed, proving crucial for chemoselective conjugation of proteins and enzymes. This synthesis, starting from 6-{[(benzyloxy)carbonyl]amino}hexanoic acid, led to the production of high-purity compounds suitable for the preparation of analogous coupling agents Reddy et al., 2005.

Structural Analysis and Recyclization Studies

Research into 3-aroylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones revealed that their recyclization using benzoic acid hydrazides forms compounds whose structures were confirmed by X-ray analysis, indicating potential for complex molecular rearrangements and novel compound synthesis Mashevskaya et al., 2011.

Polymer Synthesis and Electropolymerization

A study on derivatized bis(pyrrol-2-yl) arylenes, including the synthesis of compounds with low oxidation potentials, demonstrated their potential for electrochemical polymerization to produce conducting polymers. This indicates the relevance of such compounds in material science, particularly in the development of electrically conductive materials Sotzing et al., 1996.

Biochemical Applications

In the realm of biochemistry, the synthesis of 4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]-N-(6-[[6-([6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl]amino)-6-oxohexyl]amino]-6-oxohexyl)cyclohexanecarboxamide highlighted its significance as a coupling agent for proteins and enzymes, indicating its utility in biochemical conjugation processes Reddy et al., 2005.

Mechanism of Action

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O12/c25-17-1-2-18(26)23(17)19(27)5-7-31-9-11-33-13-15-35-16-14-34-12-10-32-8-6-22(30)36-24-20(28)3-4-21(24)29/h1-2H,3-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZFOMRDWBBFNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dioxopyrrolidin-1-yl 19-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-19-oxo-4,7,10,13,16-pentaoxanonadecan-1-oate
Reactant of Route 2
Reactant of Route 2
2,5-dioxopyrrolidin-1-yl 19-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-19-oxo-4,7,10,13,16-pentaoxanonadecan-1-oate
Reactant of Route 3
2,5-dioxopyrrolidin-1-yl 19-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-19-oxo-4,7,10,13,16-pentaoxanonadecan-1-oate
Reactant of Route 4
2,5-dioxopyrrolidin-1-yl 19-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-19-oxo-4,7,10,13,16-pentaoxanonadecan-1-oate
Reactant of Route 5
Reactant of Route 5
2,5-dioxopyrrolidin-1-yl 19-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-19-oxo-4,7,10,13,16-pentaoxanonadecan-1-oate
Reactant of Route 6
Reactant of Route 6
2,5-dioxopyrrolidin-1-yl 19-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-19-oxo-4,7,10,13,16-pentaoxanonadecan-1-oate

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